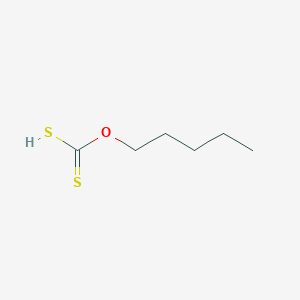

Pentoxymethanedithioic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

123-97-7 |

|---|---|

Molecular Formula |

C6H12OS2 |

Molecular Weight |

164.3 g/mol |

IUPAC Name |

pentoxymethanedithioic acid |

InChI |

InChI=1S/C6H12OS2/c1-2-3-4-5-7-6(8)9/h2-5H2,1H3,(H,8,9) |

InChI Key |

QWENMOXLTHDKDL-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=S)S |

Canonical SMILES |

CCCCCOC(=S)S |

Other CAS No. |

123-97-7 |

Related CAS |

2720-73-2 (potassium salt) 7607-99-0 (hydrochloride salt) |

Synonyms |

amylxanthane amylxanthane, potassium salt amylxanthane, sodium salt pentylxanthane |

Origin of Product |

United States |

Q & A

Q. What are the optimal synthetic routes for Pentoxymethanedithioic acid, and how can purity be maximized?

- Methodological Answer : Begin with controlled experiments to evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Use Design of Experiments (DOE) to identify critical variables affecting yield and purity. Characterize products via NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. Compare results against established protocols, ensuring replication across three independent trials to confirm reproducibility .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Employ a multi-technique approach:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve structural ambiguities.

- HPLC-MS : Optimize mobile phase composition (e.g., acetonitrile/water gradients) to achieve baseline separation. Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ).

- Thermal Analysis : Conduct TGA/DSC to assess stability and decomposition pathways.

Document protocols in line with journal requirements for reproducibility .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Use solid-phase extraction (SPE) to isolate the compound from complex matrices (e.g., plasma). Validate a UPLC-MS/MS method with isotope-labeled internal standards to minimize matrix effects. Include recovery studies (70–130%) and cross-validate with alternative techniques like fluorescence spectroscopy .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer : Perform a meta-analysis of existing studies, focusing on variables such as assay conditions (pH, temperature), cell lines, and dosing protocols. Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers. Replicate conflicting experiments under standardized conditions, ensuring blinding and negative/positive controls. Publish raw datasets to facilitate transparency .

Q. What experimental design principles apply when investigating the compound’s mechanism of action?

- Methodological Answer : Adopt a mixed-methods approach:

- Quantitative : Measure enzyme inhibition kinetics (e.g., IC₅₀, ) using fluorogenic substrates.

- Qualitative : Conduct molecular dynamics (MD) simulations to predict binding modes.

Triangulate findings with gene expression profiling (RNA-seq) to identify downstream targets. Ensure alignment with FINER criteria (Feasible, Novel, Ethical) .

Q. How can computational modeling enhance the optimization of this compound’s stability?

- Methodological Answer : Use density functional theory (DFT) to predict degradation pathways under physiological conditions (e.g., hydrolysis, oxidation). Validate predictions via accelerated stability testing (40°C/75% RH for 6 months). Apply QSAR models to design analogs with improved stability, prioritizing substituents that reduce electrophilicity .

Q. What strategies ensure reproducibility of pharmacological studies across laboratories?

- Methodological Answer :

Q. How can researchers integrate multi-omics data to elucidate structure-activity relationships?

- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics data using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply machine learning (e.g., random forests) to identify biomarkers linked to bioactivity. Validate hypotheses via CRISPR-mediated gene knockout models .

Q. What methodologies assess the environmental impact of this compound?

- Methodological Answer :

- Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna).

- Fate Studies : Use LC-MS/MS to track degradation products in soil/water systems.

- Computational : Apply EPI Suite to predict bioaccumulation and persistence.

Align with OECD guidelines for regulatory acceptance .

Q. How can conflicting computational and experimental binding affinity data be reconciled?

- Methodological Answer :

Re-evaluate force field parameters in docking simulations (e.g., AMBER vs. CHARMM). Cross-validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding thermodynamics. Adjust solvation models (implicit vs. explicit) to better reflect experimental conditions .

Guidelines for Researchers

- Data Presentation : Follow journal-specific structures (e.g., separate Results/Discussion sections) and include raw data in appendices .

- Literature Review : Critically engage with prior studies, addressing methodological gaps or biases .

- Ethical Compliance : Document IRB/IACUC approvals and data anonymization processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.